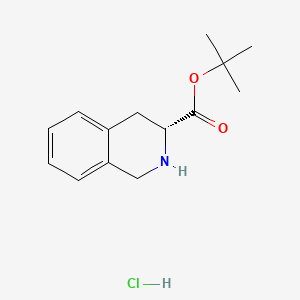
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” can be determined using various analytical techniques. For example, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .
Applications De Recherche Scientifique
Stereoselective Synthesis
The compound has been used in the stereoselective synthesis of (S)-acid derivatives through hydrolysis under mild conditions using animal liver acetone powders. This process provides a method for the selective production of enantiomerically pure compounds, a crucial aspect in the development of pharmaceuticals where the activity, safety, and efficacy can significantly depend on the enantiomeric purity of the drug substance. Such stereoselective transformations are essential for the synthesis of biologically active molecules and natural products (Sánchez et al., 2001).
Improved Synthesis Methods
An improved synthesis route for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, employing a modified Pictet-Spengler reaction, has been reported. This method provided a high yield (95%) with minimal racemization, showcasing the efficiency and effectiveness of the synthesis process for producing high-purity chiral compounds. The enantiomeric excess was significantly improved through recrystallization, demonstrating the compound's potential in facilitating the development of more efficient synthetic routes for complex organic molecules (Liu et al., 2008).
Tert-Butoxycarbonylation Reagent
The compound serves as a precursor in the development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the protection of amino acids and other substrates. This usage underscores its role in the advancement of synthetic methodologies, where selective protection and deprotection of functional groups are critical for the construction of complex organic molecules. The high chemoselectivity and yield under mild conditions provided by these reagents are particularly beneficial in synthesizing peptides and other sensitive biological molecules (Saito et al., 2006).
Safety And Hazards
Orientations Futures
The future directions in the research of THIQ analogs, including “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride”, involve the development of novel THIQ analogs with potent biological activity. This includes further studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .
Propriétés
IUPAC Name |
tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSEUBQDFHGAC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

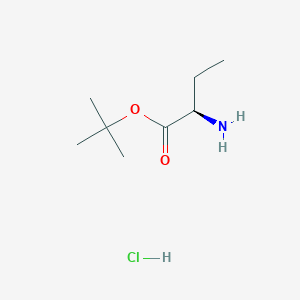
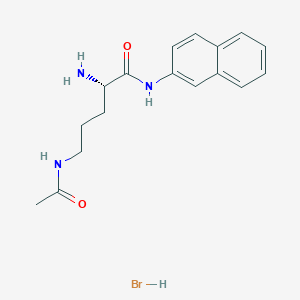
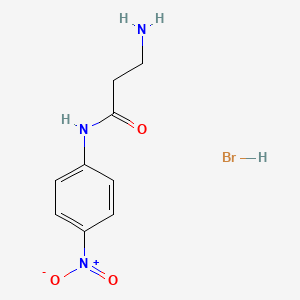
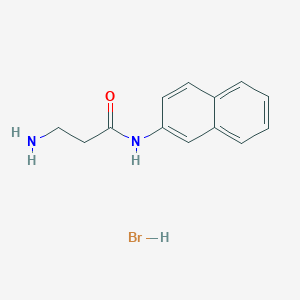
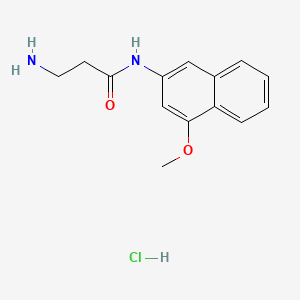
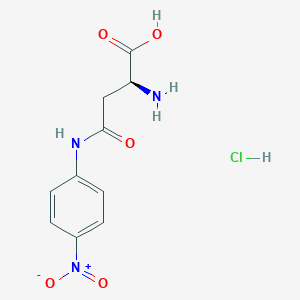
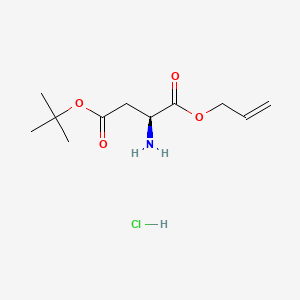
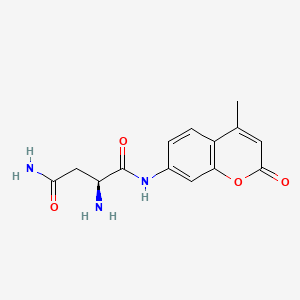
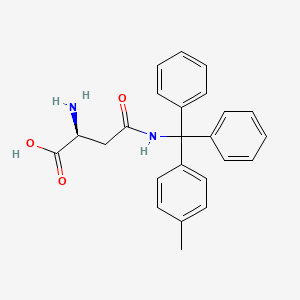
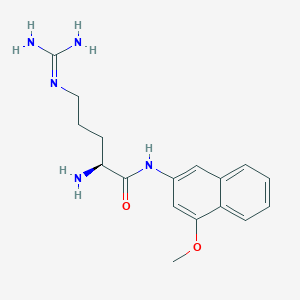
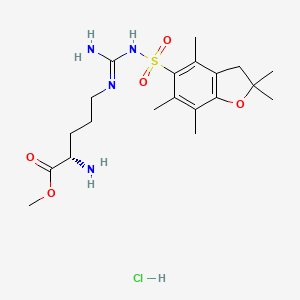
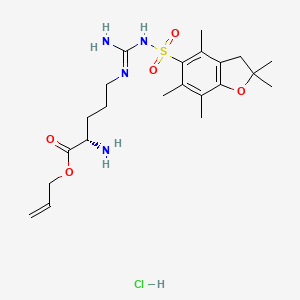
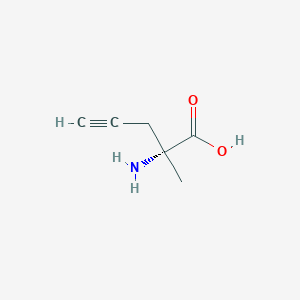
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)